Cas no 2411264-96-3 (2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione)

2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質
名前と識別子
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- 2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione
- 2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone
- Z3064920362
- 2-[1-(2-chloroacetyl)azepan-4-yl]-1lambda6,2-thiazolidine-1,1-dione
- EN300-26582833
- 2411264-96-3
-
- インチ: 1S/C11H19ClN2O3S/c12-9-11(15)13-5-1-3-10(4-7-13)14-6-2-8-18(14,16)17/h10H,1-9H2
- InChIKey: FWILTTLMVFDZCO-UHFFFAOYSA-N
- SMILES: ClCC(N1CCCC(CC1)N1CCCS1(=O)=O)=O
計算された属性
- 精确分子量: 294.0804913g/mol
- 同位素质量: 294.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 407
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 66.1Ų
2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582833-0.05g |
2-[1-(2-chloroacetyl)azepan-4-yl]-1lambda6,2-thiazolidine-1,1-dione |
2411264-96-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報
Compound CAS No. 2411264-96-3: 2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione
The compound with CAS No. 2411264-96-3, commonly referred to as 2-1-(2-chloroacetyl)azepan-4-yl-1lambda6,2-thiazolidine-1,1-dione, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazolidinediones, which are known for their diverse biological activities and structural versatility. The molecule's structure includes a thiazolidine ring system fused with a dione group, along with a substituted azepane moiety. This combination of functional groups makes it a promising candidate for further research and development in drug discovery and material science.
Recent studies have highlighted the importance of thiazolidinedione derivatives in the development of novel therapeutic agents. The presence of the chloroacetyl group in this compound introduces additional reactivity and selectivity, which can be exploited in designing bioactive molecules. For instance, researchers have demonstrated that such derivatives exhibit potent anti-inflammatory and antioxidant properties, making them valuable leads for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of CAS No. 2411264-96-3 involves a multi-step process that typically begins with the preparation of the azepane ring followed by the incorporation of the thiazolidine moiety. The use of advanced catalytic systems and optimized reaction conditions has significantly improved the yield and purity of this compound. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically enriched versions of this compound, which are crucial for studying stereo-specific biological activities.
In terms of applications, CAS No. 2411264-96-3 has shown promise in several areas. In drug discovery, it serves as a valuable intermediate for constructing more complex molecular frameworks. Its ability to form stable metal complexes has also led to its exploration in catalysis and materials science. For example, researchers have reported its use as a ligand in transition metal-catalyzed reactions, where it enhances the efficiency and selectivity of these processes.
Moreover, the compound's unique structural features make it an attractive candidate for investigating its biological interactions. Preclinical studies have revealed that CAS No. 2411264-96-3 exhibits selective binding to certain protein targets, suggesting its potential as a modulator of key cellular pathways. This property is particularly significant in the context of developing targeted therapies for complex diseases.
Looking ahead, ongoing research is focused on expanding the functionalization possibilities of CAS No. 2411264-96-3 to unlock its full potential. By incorporating additional functional groups or modifying existing ones, scientists aim to enhance its bioavailability and efficacy while minimizing off-target effects. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of this compound into practical applications.
In conclusion, CAS No. 2411264-96-3, or 2-1-(2-chloroacetyl)azepan-4-yliambda6,lambda7-thiazolidine-dione, represents a versatile platform for exploring innovative solutions in chemistry and pharmacology. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a key player in future research endeavors.
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